![molecular formula C40H77O4- B14351355 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate CAS No. 93904-78-0](/img/structure/B14351355.png)
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate is a complex organic compound characterized by its long carbon chain and ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate typically involves esterification reactions. One common method is the reaction between henicosanoic acid and octadecan-4-ol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as p-toluenesulfonic acid can be used to accelerate the esterification process. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides or secondary esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
Mecanismo De Acción
The mechanism of action of 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate involves its interaction with lipid membranes due to its hydrophobic tail. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid: A fatty acid with a similar long carbon chain but lacks the ester functional group.
Henicosanoic acid: Another long-chain fatty acid, differing in the position of functional groups.
Octadecanol: An alcohol with a similar carbon chain length but different functional group.
Uniqueness
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate is unique due to its combination of a long hydrophobic carbon chain and an ester functional group. This combination imparts distinct physical and chemical properties, making it useful in various applications where both hydrophobicity and reactivity are required.
Propiedades
Número CAS |
93904-78-0 |
|---|---|
Fórmula molecular |
C40H77O4- |
Peso molecular |
622.0 g/mol |
Nombre IUPAC |
3-octadecan-4-yloxycarbonylhenicosanoate |
InChI |
InChI=1S/C40H78O4/c1-4-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-34-37(36-39(41)42)40(43)44-38(33-6-3)35-32-30-28-26-24-18-16-14-12-10-8-5-2/h37-38H,4-36H2,1-3H3,(H,41,42)/p-1 |
Clave InChI |
KMZRZBZCTUVQNW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CC(=O)[O-])C(=O)OC(CCC)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


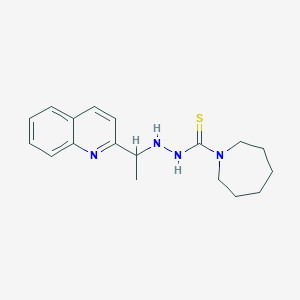
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
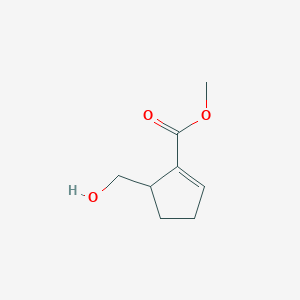
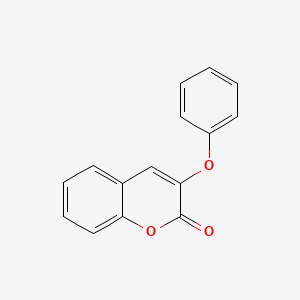
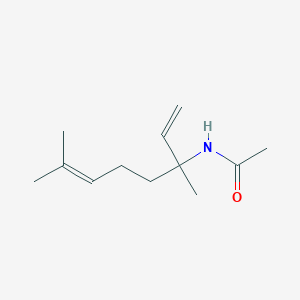
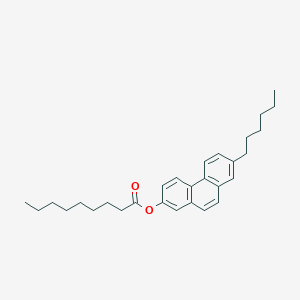


![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
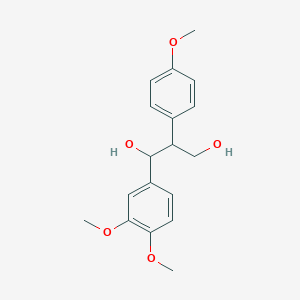
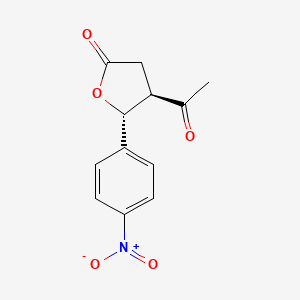
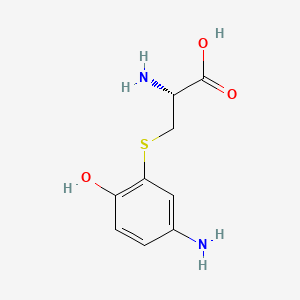
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
